molecular formula C23H19NO4 B14743290 Ethyl 4-(dibenzoylamino)benzoate CAS No. 6317-92-6

Ethyl 4-(dibenzoylamino)benzoate

Cat. No.: B14743290
CAS No.: 6317-92-6
M. Wt: 373.4 g/mol
InChI Key: MFQIIEANYKVKDR-UHFFFAOYSA-N
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Description

Ethyl 4-(dibenzoylamino)benzoate is a benzoate ester derivative featuring a dibenzoylamino substituent at the para position of the benzene ring. This compound belongs to a broader class of aromatic esters with diverse functional groups that dictate its chemical reactivity, solubility, and applications.

Properties

CAS No.

6317-92-6

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 4-(dibenzoylamino)benzoate

InChI

InChI=1S/C23H19NO4/c1-2-28-23(27)19-13-15-20(16-14-19)24(21(25)17-9-5-3-6-10-17)22(26)18-11-7-4-8-12-18/h3-16H,2H2,1H3

InChI Key

MFQIIEANYKVKDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dibenzoylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like palladium on carbon (Pd/C) for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can result in various substituted benzoates .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-(dibenzoylamino)benzoate involves its interaction with specific molecular targets and pathways. For instance, as a photoinitiator, it absorbs light energy and undergoes a photochemical reaction to generate reactive species that initiate polymerization. In biological systems, it may interact with sodium channels, preventing the influx of sodium ions and thereby blocking nerve impulses, similar to the action of local anesthetics .

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino)Benzoate (EDB)

  • Substituent: Dimethylamino (-N(CH₃)₂).
  • Key Properties: High solubility in DMSO due to polar tertiary amine . Non-overlapping NMR signals, making it a reliable internal calibrant in quantitative NMR (qNMR) . Acts as a hydrogen donor in Type II photoinitiator systems for free-radical polymerization, achieving ~50% monomer conversion in resins .
  • Applications : Analytical chemistry (qNMR), photopolymerization .

Ethyl 4-(Carbamoylamino)Benzoate

  • Substituent: Carbamoylamino (-NH-C(O)-NH₂).
  • Key Properties: Part of a series of urea derivatives tested as aquaporin-3 and aquaporin-7 inhibitors .
  • Applications : Biomedical research (ion channel modulation) .

Ethyl 4-[[2-Chloro-5-(Phenylcarbamoyl)Phenyl]Sulfonylamino]Benzoate (SABA1)

  • Substituent : Sulfonamidobenzamide (SABA core).
  • Key Properties :
    • Exhibits antibacterial activity against E. coli (MIC: 0.45–0.9 mM) .
    • Prolongs bacterial doubling time, indicating disruption of metabolic pathways .
  • Applications : Antimicrobial agent development .

Ethyl 4-((11-(Hexylamino)-11-Oxoundecyl)Oxy)Benzoate (OAM2)

  • Substituent : Bifunctional ether-amide chain.
  • Key Properties :
    • Synthesized via Williamson etherification, demonstrating versatility in introducing long alkyl chains for material science applications .
    • Characterized by UV-Vis, FT-IR, and NMR, highlighting stability in diverse solvents .
  • Applications : Bifunctional surfactants or drug delivery systems .

Comparative Data Table

Compound Name Substituent Key Applications Biological Activity Solubility References
This compound Dibenzoylamino Hypothesized: Drug design Not reported Likely low -
Ethyl 4-(dimethylamino)benzoate Dimethylamino qNMR, photopolymerization None High in DMSO
Ethyl 4-(carbamoylamino)benzoate Carbamoylamino Aquaporin inhibition Inhibits AQP3/AQP7 Moderate
SABA1 Sulfonamidobenzamide Antibacterial agents Anti-E. coli (0.45–0.9 mM) Low
OAM2 Ether-amide chain Bifunctional materials None Depends on chain

Key Research Findings

Substituent-Driven Solubility and Reactivity

  • Dimethylamino vs. Carbamoylamino: The dimethylamino group enhances solubility in polar aprotic solvents like DMSO, critical for analytical applications . In contrast, carbamoylamino derivatives exhibit moderate solubility but improved hydrogen-bonding capacity, aiding in target protein interactions .
  • Sulfonamidobenzamide Core: The sulfonylamino group in SABA1 introduces electronegativity and rigidity, contributing to antimicrobial efficacy by disrupting bacterial membrane integrity .

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